3-Methyl-4-nitrobenzamidoxime
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Overview
Description
3-Methyl-4-nitrobenzamidoxime is an organic compound that belongs to the class of amidoximes. Amidoximes are known for their ability to release nitric oxide (NO) and have been studied for various biological activities . This compound is characterized by the presence of a methyl group at the third position and a nitro group at the fourth position on the benzene ring, along with an amidoxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-4-nitrobenzamidoxime typically involves the selective oxidation of 2,4-dimethyl nitrobenzene. One method includes introducing oxygen under stirring and illumination in the presence of an acetonitrile solvent and a catalyst. The reaction is conducted at 30°C for 5 hours, followed by filtration and acidification to obtain the desired product . Another method involves the continuous oxidation of 1,3-dimethyl-4-nitrobenzene using nitric acid and a catalyst, which is then processed to yield 3-Methyl-4-nitrobenzoic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are designed to be safe, efficient, and environmentally friendly, with continuous production systems being preferred for their stability and ease of operation .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitrobenzamidoxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as cytochrome P450 or horseradish peroxidase are used.
Reduction: Reducing agents like hydrogen gas or metal hydrides.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Nitric oxide (NO) and corresponding oxidized products.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamidoximes depending on the reagents used.
Scientific Research Applications
3-Methyl-4-nitrobenzamidoxime has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Potential use in developing drugs that can release nitric oxide for therapeutic purposes.
Industry: Used in the production of intermediates for pharmaceuticals and other fine chemicals.
Mechanism of Action
The primary mechanism of action of 3-Methyl-4-nitrobenzamidoxime involves the release of nitric oxide (NO) upon oxidation. This process is catalyzed by enzymes such as cytochrome P450. Nitric oxide acts as a signaling molecule in various biological pathways, including vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
4-Nitrobenzamidoxime: Similar structure but lacks the methyl group at the third position.
Acetamidoxime: Contains an acetamide group instead of the benzene ring.
Uniqueness: 3-Methyl-4-nitrobenzamidoxime is unique due to the presence of both a methyl and a nitro group on the benzene ring, which influences its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-hydroxy-3-methyl-4-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-6(8(9)10-12)2-3-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYZAEXSZLJKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/O)/N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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